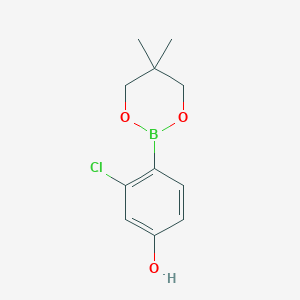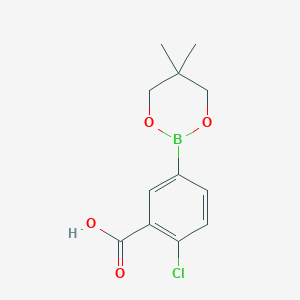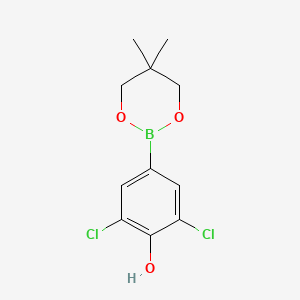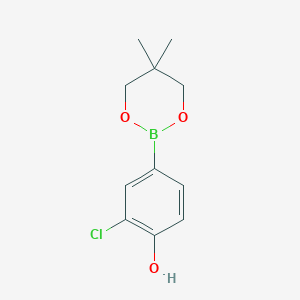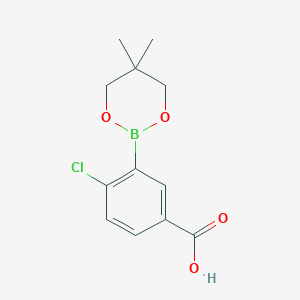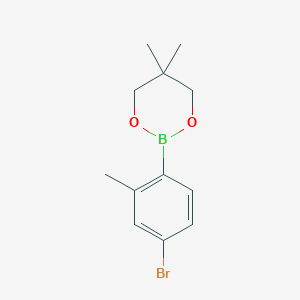
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (2-BMP-DMDOB) is an organoboron compound that has been used in a variety of scientific research applications. It is a boronic acid-based compound with a unique chemical structure that has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as an inhibitor of enzyme activity. It has also been used in the synthesis of other organoboron compounds, such as boronic esters and boronic acids.
Mecanismo De Acción
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane functions by binding to the active site of an enzyme, which blocks the enzyme from catalyzing its reaction. This binding is reversible and can be reversed by the addition of a competitive inhibitor, such as an inhibitor that binds to the same active site.
Biochemical and Physiological Effects
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to inhibit the activity of proteases, which are enzymes involved in the breakdown of proteins. In addition, 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been found to inhibit the activity of enzymes involved in the synthesis of proteins, such as ribosomal RNA polymerase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several advantages for use in laboratory experiments. It is easy to synthesize and can be stored for long periods of time. It is also relatively non-toxic and can be used at low concentrations. However, 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has some limitations for use in laboratory experiments. It is relatively expensive and can be difficult to obtain. In addition, it can be difficult to control the concentration of 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in a laboratory experiment.
Direcciones Futuras
There are several potential future directions for the use of 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in scientific research. It could be used as a tool to study the structure and function of enzymes, as well as to study the effects of enzyme inhibitors on cellular processes. It could also be used to study the effects of boron compounds on biochemical and physiological processes. Additionally, 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane could be used to develop new drugs or drug delivery systems.
Métodos De Síntesis
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is synthesized using a three-step process involving a Grignard reaction, a Suzuki-Miyaura coupling reaction, and an oxidation reaction. The Grignard reaction is used to form a bromo-methylphenylmagnesium bromide intermediate. The Suzuki-Miyaura coupling reaction is then used to form the 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane product. Finally, an oxidation reaction is used to convert the intermediate to the final product.
Propiedades
IUPAC Name |
2-(4-bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-9-6-10(14)4-5-11(9)13-15-7-12(2,3)8-16-13/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMENLEGTOHLEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)


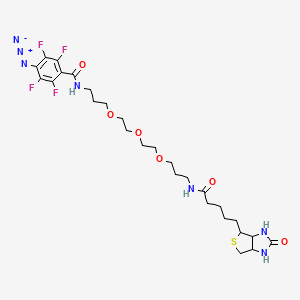
![alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol)](/img/structure/B6363045.png)
